molecular formula C22H20N2O3 B2950686 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide CAS No. 1005292-52-3

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide

Cat. No.: B2950686
CAS No.: 1005292-52-3
M. Wt: 360.413
InChI Key: UVUDSLWBNNNKST-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted at position 1 with a furan-2-carbonyl group and at position 6 with a 3-methylbenzamide moiety. The tetrahydroquinoline core is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-5-2-6-17(13-15)21(25)23-18-9-10-19-16(14-18)7-3-11-24(19)22(26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUDSLWBNNNKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan-2-carbonyl intermediate: This can be achieved through the reaction of furan with a suitable acylating agent under acidic conditions.

    Synthesis of the tetrahydroquinoline moiety: This involves the cyclization of an appropriate precursor, such as an aniline derivative, using a Lewis acid catalyst.

    Coupling of the intermediates: The furan-2-carbonyl intermediate is then coupled with the tetrahydroquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the benzamide group: The final step involves the reaction of the coupled intermediate with 3-methylbenzoic acid under dehydrating conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields (where available), and biological activities:

Compound Name Core Structure Substituents at Position 1 Substituents at Position 6 Yield (%) Notable Activities/Properties Reference
Target Compound 1,2,3,4-Tetrahydroquinoline Furan-2-carbonyl 3-Methylbenzamide N/A N/A N/A
N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (68) 1,2,3,4-Tetrahydroquinoline 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide N/A NOS inhibition
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) 1,2,3,4-Tetrahydroquinoline Piperidin-4-yl Thiophene-2-carboximidamide 72.6 NOS inhibition, dihydrochloride salt
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide 1,2,3,4-Tetrahydroquinoline 2-(Pyrrolidin-1-yl)ethyl 3-Trifluoromethylbenzamide N/A N/A
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide 1,2,3,4-Tetrahydroquinoline Cyclopropanecarbonyl 3-Methoxy-N-methylbenzamide (thiazole-linked) N/A N/A
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31) 3,4-Dihydroquinolin-2(1H)-one 2-(Dimethylamino)ethyl Thiophene-2-carboximidamide 69 N/A

Key Observations:

Structural Variations and Biological Activity :

  • Heteroaromatic Substituents : The target compound’s furan-2-carbonyl group differs from thiophene-2-carboximidamide in analogs like 68 and 70. Thiophene’s sulfur atom may confer enhanced metabolic stability compared to furan’s oxygen, though furan’s lower electronegativity could improve π-π stacking .
  • Benzamide Modifications : The 3-methylbenzamide in the target compound contrasts with 3-trifluoromethylbenzamide () and 3-methoxy-N-methylbenzamide (). Trifluoromethyl groups enhance hydrophobicity and electron-withdrawing effects, while methoxy groups improve solubility .

Synthetic Efficiency: Yields for tetrahydroquinoline derivatives vary widely (e.g., 6–72.6%), influenced by substituent complexity. The dihydrochloride salt formation method (e.g., HCl treatment in ) is a common strategy to improve solubility and crystallinity .

The target compound’s lack of a charged amine (cf. piperidinyl/pyrrolidinyl in ) may alter its selectivity for NOS isoforms .

In contrast, the target compound’s furan-2-carbonyl may offer conformational flexibility .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a 3-methylbenzamide group. Its molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3} with a molecular weight of 298.34 g/mol. The unique structural components contribute to its diverse biological properties.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific kinases such as Spleen Tyrosine Kinase (SYK). This inhibition is crucial for therapeutic strategies against diseases characterized by disrupted kinase signaling, including various cancers and autoimmune disorders .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cellular proliferation in cancer cell lines. For instance, it has shown promising results in assays targeting cancerous cells with reported IC50 values indicating effective inhibition at low concentrations .

Comparative Biological Activity

A comparison of this compound with similar compounds highlights its unique efficacy:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(Furan-2-carbonyl)-tetrahydroquinolineTetrahydroquinoline + furanModerate kinase inhibitionLacks dimethoxy substitution
3-Methoxy-N-benzoyltetrahydroquinolineTetrahydroquinoline + methoxy benzoylWeak anti-inflammatoryNo furan component
Dimethoxybenzamide derivativesBenzamide + dimethoxy groupsVaries widelyNo tetrahydroquinoline structure

This table illustrates that while other compounds exhibit biological activity, this compound stands out due to its specific combination of functional groups.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Preparation of the Furan-2-carbonyl Precursor : This can be synthesized through cyclization reactions.
  • Formation of the Tetrahydroquinoline Moiety : This step often involves reduction reactions.
  • Coupling Reaction : The final step involves coupling the tetrahydroquinoline with the 3-methylbenzamide via amide formation.

Careful control of reaction conditions is essential to ensure high yields and purity .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Cancer Inhibition : A study demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro with an IC50 value of approximately 5 µM .
  • Autoimmune Disorders : Another study highlighted its potential in treating autoimmune conditions by inhibiting SYK signaling pathways .

These findings underscore the compound's versatility as a therapeutic agent.

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